molecular formula C19H20BrNS B12663146 Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- CAS No. 147701-89-1

Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)-

Cat. No.: B12663146
CAS No.: 147701-89-1
M. Wt: 374.3 g/mol
InChI Key: JZQNQFWMBXGSTB-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- is an organic compound with the molecular formula C19H20BrNS It is a derivative of benzenecarbothioamide, featuring a bromine atom at the third position and a cyclohexylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 4-cyclohexylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with thiourea to form the desired benzenecarbothioamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity or material properties.

Properties

CAS No.

147701-89-1

Molecular Formula

C19H20BrNS

Molecular Weight

374.3 g/mol

IUPAC Name

3-bromo-N-(4-cyclohexylphenyl)benzenecarbothioamide

InChI

InChI=1S/C19H20BrNS/c20-17-8-4-7-16(13-17)19(22)21-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2,(H,21,22)

InChI Key

JZQNQFWMBXGSTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC(=CC=C3)Br

Origin of Product

United States

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